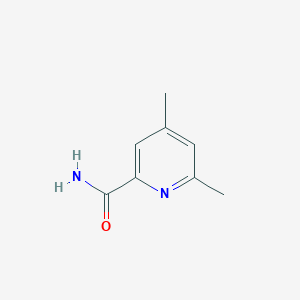

4,6-Dimethylpicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4,6-dimethylpyridine-2-carboxamide |

InChI |

InChI=1S/C8H10N2O/c1-5-3-6(2)10-7(4-5)8(9)11/h3-4H,1-2H3,(H2,9,11) |

InChI Key |

HRWSRGPWDJADIS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=C1)C(=O)N)C |

Canonical SMILES |

CC1=CC(=NC(=C1)C(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethylpicolinamide and Analogues

Direct Synthetic Routes to 4,6-Dimethylpicolinamide

The direct synthesis of 4,6-dimethylpicolinamide, particularly its N-substituted analogues, has been advanced by modern cross-coupling techniques that avoid the pre-functionalization of starting materials.

A notable one-pot method involves the copper-catalyzed oxidative coupling of methylhetarenes, such as 4,6-dimethylpyridine, with primary amines. This approach utilizes a catalytic amount of copper(II) acetate (B1210297) (Cu(OAc)₂), with elemental sulfur serving as an oxidizing agent and dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a co-oxidant. The reaction typically proceeds at elevated temperatures (around 110°C) for several hours to achieve optimal yields. A key advantage of this protocol is its direct use of C-H bonds, which circumvents the need for halogenated precursors and enhances atom economy.

This modern route offers a more sustainable alternative to classical methods, such as the acid chloride route. The classical approach involves the conversion of the corresponding picolinic acid to an acid chloride, typically using thionyl chloride, followed by reaction with an amine. sci-hub.se While effective, this two-step process generates stoichiometric byproducts like HCl and potentially SO₂, making it less atom-economical compared to the copper-catalyzed oxidative coupling.

| Parameter | Cu-Catalyzed Oxidative Coupling | Classical Acid Chloride Route |

|---|---|---|

| Yield (for 4,6-Dimethyl-N-p-tolylpicolinamide) | 74% | ~60% (estimated) |

| Reaction Time | 15 h | 8–12 h (two steps) |

| Catalyst | 20 mol% Cu(OAc)₂ | None (Stoichiometric Reagents) |

| Key Reagents | Sulfur, DMSO | Thionyl Chloride, Amine |

| Byproducts | Dimethyl sulfide | HCl, SO₂ |

| Atom Economy | 89% | 72% |

Synthesis of 4,6-Dimethylpicolinamide Derivatives

The primary strategy for introducing substituents on the amide nitrogen (N-substitution) of 4,6-dimethylpicolinamide involves the aforementioned copper-catalyzed oxidative coupling reaction. rsc.org This method demonstrates broad functional group tolerance, allowing for the synthesis of a diverse library of N-aryl derivatives from various primary amines. The reaction accommodates both electron-donating and electron-withdrawing groups on the amine coupling partner. Research has demonstrated the successful synthesis of several N-substituted analogues, providing valuable data for structure-activity relationship (SAR) studies in fields like herbicide development.

| Compound Name | Amine Reactant | Yield |

|---|---|---|

| 4,6-Dimethyl-N-phenylpicolinamide | Aniline | 68% |

| 4,6-Dimethyl-N-(p-tolyl)picolinamide | p-Toluidine | 74% |

| N-(4-Bromophenyl)-4,6-dimethylpicolinamide | 4-Bromoaniline | 72% |

Modification of the pyridine (B92270) ring of picolinamides is crucial for fine-tuning their electronic and steric properties. The amide group in picolinamide (B142947) derivatives directs electrophilic aromatic substitution to specific positions on the pyridine ring.

Nitration : Due to the activating effect of the amide group, nitration of picolinamide derivatives can introduce nitro groups at the 3- and 5-positions of the pyridine ring.

Halogenation : While specific examples for the direct halogenation of 4,6-dimethylpicolinamide are not extensively documented, the general principles of electrophilic halogenation of aromatic compounds apply. wikipedia.org Such reactions on pyridine rings typically require a Lewis acid catalyst, like ferric chloride, to proceed with halogens such as chlorine and bromine. wikipedia.org In base-promoted halogenations of related carbonyl compounds, the reaction proceeds via an enolate intermediate, and the presence of an initial halogen substituent can increase the acidity of remaining α-hydrogens, facilitating further halogenation. pressbooks.pub

The picolinamide scaffold is a key component in a wide array of biologically active molecules, and various synthetic strategies are employed to create complex analogues.

Antifungal Analogues : In the development of antifungal agents that inhibit the cytochrome bc1 complex, researchers have synthesized numerous analogues of the antibiotic UK-2A by replacing its native picolinic acid moiety. nih.gov This involves coupling novel heterocyclic carboxylic acids to the core structure to explore structure-activity relationships. nih.gov

Ortho-Dimethylated Amino Acids : A palladium-catalyzed C-H functionalization strategy has been used to achieve the ortho-dimethylation of tyrosine-derived picolinamides. acs.orgacs.org This method provides an efficient route to conformationally restricted unnatural amino acids like (S)-2,6-dimethyltyrosine (Dmt), which are important building blocks in pharmaceutical development. acs.org

Antiviral Agents : Phenyl oxadiazole derivatives connected to a picolinamide core have been synthesized as inhibitors of human rhinovirus (hRV). nih.gov The synthesis involves coupling a 4-chloro-N-methylpicolinamide intermediate with a phenolic oxadiazole core under neat conditions at high temperatures. nih.gov

Amide Bond Formation Strategies in Picolinamide Synthesis

The formation of the amide bond is the cornerstone of picolinamide synthesis. This transformation typically requires the activation of the carboxylic acid group of picolinic acid to facilitate nucleophilic attack by an amine. iris-biotech.de

A wide variety of coupling reagents have been developed to promote amide bond formation efficiently and with minimal side reactions, such as racemization in chiral substrates. nih.govresearchgate.net These reagents are broadly applicable to the synthesis of picolinamides.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. iris-biotech.deresearchgate.net They activate the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, they are often used in combination with additives or activators such as 1-hydroxybenzotriazole (B26582) (HOBT) or N-hydroxysuccinimide (HOSu). iris-biotech.deresearchgate.net

Aminium/Uronium and Phosphonium Salts : These stand-alone reagents are highly efficient and have become a preferred choice in many applications. iris-biotech.de HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a particularly reactive aminium salt that has been successfully used for synthesizing picolinic acid-based ligands, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). scirp.org PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a common phosphonium-based reagent. iris-biotech.de

Mixed Anhydrides : Activation can also be achieved by converting the carboxylic acid into a mixed anhydride (B1165640). sci-hub.se Reagents like thionyl chloride or oxalyl chloride convert the acid to a highly reactive acid chloride. sci-hub.se Another common reagent is n-propanephosphonic acid anhydride (T3P), which offers a mild and effective protocol for coupling various substrates, including less nucleophilic amines. acs.org

| Reagent Class | Abbreviation | Full Name | Key Features / Co-reagents |

|---|---|---|---|

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Forms insoluble dicyclohexylurea byproduct. researchgate.net |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms water-soluble urea (B33335) byproduct, simplifying workup. Often used with HOBt. nih.gov | |

| Additives/Activators | HOBt | 1-Hydroxybenzotriazole | Used with carbodiimides to increase efficiency and suppress racemization. nih.govresearchgate.net |

| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, often used with a non-nucleophilic base like DIEA. iris-biotech.descirp.org |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective alternative to aminium salts. iris-biotech.de |

| Mixed Anhydride Formers | T3P | n-Propanephosphonic acid anhydride | Mild and robust; suitable for a wide range of substrates. acs.org |

Oxidative Coupling Methodologies

Oxidative coupling reactions have emerged as a powerful tool in organic synthesis, offering an efficient alternative to traditional cross-coupling methods by activating C-H bonds directly. acs.org These reactions, where two electrons are released from the reactants and captured by an oxidant, streamline synthetic pathways and reduce pre-functionalization steps. acs.orgresearchgate.net

For the synthesis of picolinamide derivatives, transition metal-catalyzed oxidative coupling is particularly relevant. Rhodium(III)-catalyzed processes have been successfully employed for the oxidative olefination of picolinamides, leading to 3-alkenylpicolinamides. researchgate.net Similarly, rhodium catalysis enables the oxidative heteroarylation of unactivated C(sp³)–H bonds, such as those in 2-ethylpyridine (B127773) derivatives, with heteroarenes. acs.org This method is notable for its high selectivity and tolerance of various functional groups, including amides. acs.org The inherent pyridyl unit of the picolinamide can act as a directing group, facilitating the selective activation of otherwise inert C-H bonds. acs.orgresearchgate.net

The choice of oxidant is a critical factor in these reactions. acs.org While various metal-based and metal-free oxidants exist, copper salts like Cu(OAc)₂ are frequently used, sometimes in combination with other agents like silver salts, to regenerate the active catalyst and drive the reaction cycle. acs.orgthieme-connect.comresearchgate.net For instance, Rh(III)-catalyzed annulation of picolinamides with alkynes has been developed using Cu(OAc)₂ as the oxidant to produce isoquinolines. thieme-connect.com Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions are also gaining traction as a sustainable synthetic strategy. researchgate.net

A metal-free approach for the C2-H aminocarbonylation of pyridines has also been reported, using a proton acid and an oxidant like Di-t-butyl peroxide (DTBP) to synthesize N-substituted 2-picolinamides from simple pyridines and isocyanides. sioc-journal.cn This method offers high regioselectivity and avoids the use of transition metal catalysts. sioc-journal.cn

| Method | Catalyst/Reagents | Reactants | Product Type | Reference |

| Oxidative Olefination | Rhodium(III) catalyst | Picolinamides | 3-Alkenylpicolinamides | researchgate.net |

| Oxidative Heteroarylation | Rhodium(III) catalyst, AgSbF₆, Ag₂O | 2-Ethylpyridine derivatives, Heteroarenes | β-Heteroarylated 2-ethylpyridine derivatives | acs.org |

| Oxidative Annulation | Rh(III) catalyst, Cu(OAc)₂ | Picolinamides, Alkynes | Isoquinolines | thieme-connect.com |

| C2-H Aminocarbonylation | Proton acid, DTBP (metal-free) | Pyridines, Isocyanides | N-Substituted 2-picolinamides | sioc-journal.cn |

Advanced Synthetic Approaches and Process Development

Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical energy from processes like ball milling to induce chemical transformations, presents a green and efficient alternative to conventional solvent-based synthesis. nih.govnih.gov These solvent-free or low-solvent methods can lead to reduced reaction times, alternative selectivity, and improved energy efficiency. nih.govucl.ac.uk

The synthesis of amides is a well-explored area within mechanochemistry. Direct amidation of esters can be achieved by ball-milling the ester with an amine in the presence of a sub-stoichiometric amount of a base like potassium tert-butoxide (KOtBu), completely avoiding bulk reaction solvents. ucl.ac.ukresearchgate.net This method is applicable to a wide range of substrates, including heteroaromatic esters and various primary and secondary amines, and has been demonstrated on a gram scale. ucl.ac.ukresearchgate.net

Another mechanochemical route involves the reaction of carboxylic acids and amines. While this can be achieved by direct thermal amidation at high temperatures, ball milling offers a more controlled, additive-free approach. rsc.org The process often proceeds through isolable crystalline intermediates. rsc.org For primary amides, a method using calcium nitride as an ammonia (B1221849) source to react with esters under ball milling conditions has been developed, which is notably milder and faster than corresponding thermal methods. nih.govacs.org

The table below summarizes various mechanochemical approaches for amide synthesis.

| Reactants | Reagents/Conditions | Key Features | Reference |

| Ester + Amine | Ball milling, KOtBu (sub-stoichiometric) | Solvent-free, broad scope, scalable | ucl.ac.ukresearchgate.net |

| Carboxylic Acid + Amine | Ball milling (thermo-mechanochemical) | Solvent-free, additive-free | rsc.org |

| Ester + Calcium Nitride | Ball milling | Source of ammonia for primary amides, mild conditions | nih.govacs.org |

| Carboxylic Acid + Amine | Coupling reagents (EDC, etc.) under ball milling | Translation of classic coupling to mechanochemistry | nih.govacs.org |

Regioselective Synthesis and Diastereoselectivity Control

Controlling regioselectivity and diastereoselectivity is crucial for synthesizing complex, biologically active picolinamide analogues. Regioselective synthesis allows for the precise functionalization at a specific position on the pyridine ring or its substituents. For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, a related heterocyclic structure, is achieved by controlling the solvent system, with aprotic solvents like DMAc providing superior results over protic ones. organic-chemistry.org In picolinamide chemistry, directing groups are often employed to guide catalysts to a specific C-H bond. researchgate.net The picolinamide group itself can serve as a bidentate directing group, enabling palladium-catalyzed C-H functionalization at specific sites. researchgate.net This has been used for γ-C(sp³)-H olefination and subsequent intramolecular amidation. researchgate.net

Diastereoselectivity is critical when creating chiral centers. A highly stereoselective synthesis of a key chiral aldehyde intermediate for picolinamide fungicides has been reported, achieving an anti,syn-(S,S,S) stereotriad via a highly diastereoselective allylboration. acs.orgacs.org This demonstrates the precise control over stereochemistry necessary for producing optically active picolinamide analogues. acs.orgacs.orgacs.org While 4,6-dimethylpicolinamide itself is achiral, these advanced methods are vital for creating its more complex and chiral derivatives, which may have applications in various fields. acs.orgacs.orgglobalauthorid.com

Scale-Up Considerations in Picolinamide Production

The transition from laboratory-scale synthesis to industrial production of picolinamide compounds presents significant challenges, including cost, safety, efficiency, and the need to control stereochemistry on a large scale. google.com Operationally simple processes with a limited number of steps are highly desirable to lower manufacturing costs and improve atom economy. google.com

Key considerations for scale-up include:

Catalyst and Reagent Cost: Expensive reagents and catalysts, such as certain palladium catalysts and silver-based promoters used in some coupling reactions, may be prohibitive for large-scale production. semanticscholar.orgucl.ac.uk Research focuses on replacing them with cheaper alternatives, like using copper salts or developing catalyst systems with very low loadings. researchgate.netsemanticscholar.org

Solvent and Waste Management: Large volumes of solvents contribute significantly to cost and environmental impact. Solvent-free methods, such as mechanochemical synthesis, are particularly attractive for industrial applications. ucl.ac.ukrsc.org Where solvents are necessary, their selection, recovery, and disposal are critical process parameters. google.com

Reaction Conditions: High temperatures and pressures increase energy costs and require specialized equipment. rsc.org Developing methods that operate under milder conditions is a key goal. acs.orgasiaresearchnews.com

Purification: The ease of purification directly impacts yield and cost. Processes that result in a cleaner reaction mixture, from which the product can be easily isolated in high purity, are preferred. ucl.ac.uk This might involve crystallization directly from the reaction mixture or simplified chromatographic methods.

Stereochemical Control: For chiral picolinamides, maintaining high enantiomeric or diastereomeric purity during scale-up is a major challenge that requires robust and highly selective synthetic routes. google.com

Mechanochemical processes, particularly those in planetary ball mills, are considered more prone to scale-up compared to small-scale vibrational mills. nih.gov

Separation and Purification Techniques for Picolinamide Compounds

The final stage of any synthesis is the isolation and purification of the target compound to the required level of purity. For picolinamide compounds, standard laboratory and industrial techniques are employed.

Chromatography: Silica (B1680970) gel flash column chromatography is a common method for purifying picolinamide derivatives on a laboratory scale. semanticscholar.org The choice of eluent, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is optimized to achieve separation from byproducts and unreacted starting materials. semanticscholar.orgmdpi.com

Crystallization: Crystallization is a powerful purification technique, especially for scale-up, as it can yield highly pure material directly. Picolinamide and its derivatives are often crystalline solids. nih.govacs.org The choice of solvent is critical, as picolinamide itself can form different polymorphic structures depending on the crystallization solvent (e.g., ethanol (B145695) vs. ethyl acetate). researchgate.net The formation of co-crystals, where the target molecule crystallizes with another compound (a coformer), can also be used as a purification and isolation strategy. acs.orgresearchgate.net

Washing/Extraction: A standard work-up procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing it with aqueous solutions, such as saturated sodium bicarbonate (NaHCO₃) to remove acidic impurities, followed by water or brine. mdpi.com The organic layer is then dried and concentrated to yield the crude product before further purification. mdpi.com

The stability and physical properties of the specific picolinamide compound dictate the optimal purification strategy. For example, the purification of N-(4-methoxyphenyl)picolinamide involved microwave-assisted synthesis followed by crystallization. nih.gov

Elucidation of Reaction Mechanisms and Chemical Transformations of 4,6 Dimethylpicolinamide

Reactivity Profiles of Picolinamide (B142947) Functional Groups

The chemical reactivity of 4,6-Dimethylpicolinamide is a composite of the individual reactivities of its pyridine (B92270) ring, amide group, and methyl substituents. The interplay between these components dictates the compound's role in various chemical transformations.

The picolinamide functional group is extensively utilized as a bidentate directing group in transition-metal-catalyzed C–H bond functionalization reactions. acs.orgcam.ac.uknih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group chelate to a metal center (e.g., Palladium), forming a stable five-membered metallacycle. This conformation brings the metal catalyst into close proximity to specific C–H bonds on the substrate attached to the amide nitrogen, facilitating their selective activation and subsequent functionalization, such as arylation, alkylation, or acylation. acs.orgresearchgate.net

The pyridine ring itself is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. nih.govimperial.ac.uk This generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. nih.govuoanbar.edu.iq However, the presence of two electron-donating methyl groups at the 4- and 6-positions increases the electron density of the ring, which can modulate this intrinsic reactivity. scribd.com This increased electron density can facilitate electrophilic substitution reactions compared to unsubstituted pyridine, while potentially decreasing reactivity towards nucleophilic radical additions that favor electron-poor rings. uoanbar.edu.iqnih.gov

The amide bond (C-N) in 4,6-Dimethylpicolinamide is exceptionally stable due to resonance delocalization, which imparts a partial double bond character. This stability makes direct cleavage of the amide bond challenging, often requiring harsh conditions or catalytic activation. cam.ac.uk

Mechanistic Pathways of Amide C-N Bond Activation

Cleavage of the robust amide C-N bond in picolinamides is a critical transformation, particularly for removing the picolinamide moiety after it has served its purpose as a directing group. Several mechanistic pathways have been developed to achieve this activation under relatively mild conditions, overcoming the high resonance stability of the amide.

One prominent strategy involves a two-step protocol: N-activation followed by nickel-catalyzed esterification. researchgate.netnih.govacs.org In the first step, the picolinamide is activated by reacting it with an activating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O), forming a tertiary N-Boc-N-substituted picolinamide. researchgate.netacs.org This activation disrupts the amide resonance by twisting the amide bond, making the carbonyl carbon more electrophilic. The subsequent step is a Ni-catalyzed esterification, where a catalyst such as Ni(cod)₂ cleaves the activated C-N bond in the presence of an alcohol (e.g., ethanol) to yield the corresponding N-Boc protected amine and ethyl picolinate. nih.govacs.org

Another effective method is the reductive cleavage of the picolinamide group. cam.ac.ukresearchgate.net Treating the picolinamide with excess zinc dust in the presence of aqueous hydrochloric acid at room temperature reductively cleaves the C-N bond to afford the corresponding primary or secondary amine. cam.ac.uk This method is valued for its mild conditions and tolerance of various functional groups, although it may be incompatible with other readily-reducible groups. cam.ac.uk The proposed mechanism is believed to involve the reduction of the pyridine ring, which facilitates the subsequent cleavage of the adjacent amide bond.

| Method | Key Reagents | Mechanism Highlights | Conditions | Key Advantages |

|---|---|---|---|---|

| Ni-Catalyzed Cleavage | 1. Boc₂O, DMAP 2. Ni(cod)₂, EtOH | Two-step: N-activation (disrupts resonance) followed by Ni-catalyzed C-N bond cleavage and esterification. acs.org | Neutral, 80 °C acs.org | Broad functional group tolerance, high yields. nih.gov |

| Reductive Cleavage | Zn, aq. HCl | Reductive process targeting the pyridine-amide linkage. cam.ac.uk | Mild, Room Temp. cam.ac.uk | Simple procedure, useful for acid-stable substrates. |

| Hydrolysis | Strong acid or base | Direct nucleophilic attack on the carbonyl carbon. | Harsh, Elevated Temp. cam.ac.uk | Direct conversion to amine and picolinic acid. |

Rearrangement Reactions Relevant to Picolinamide Structures

The amide functional group is a cornerstone of several classic rearrangement reactions that result in significant structural transformations. These reactions can be applied to 4,6-Dimethylpicolinamide or its derivatives to synthesize new classes of compounds, particularly primary amines.

The Hofmann rearrangement is a reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.comtcichemicals.com The reaction proceeds by treating the amide with bromine in a strong aqueous base like sodium hydroxide. slideshare.netlibretexts.org The mechanism involves the following key steps:

N-Bromination: The amide is first deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide intermediate. wikipedia.org

Anion Formation: A second deprotonation of the N-bromoamide yields a bromoamide anion.

Rearrangement: The bromoamide anion undergoes a concerted rearrangement where the group attached to the carbonyl carbon (the 4,6-dimethylpyridyl group) migrates to the nitrogen atom as the bromide ion is expelled. This step forms an isocyanate intermediate. wikipedia.orgchemistrysteps.com

Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine (2-amino-4,6-dimethylpyridine) and carbonate. chemistrysteps.com

The Curtius rearrangement provides another route to an isocyanate intermediate, which can then be converted to an amine, carbamate, or urea (B33335). wikipedia.orgorganic-chemistry.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097). wikipedia.orgnih.gov For 4,6-Dimethylpicolinamide, this would typically start from the corresponding carboxylic acid (4,6-dimethylpicolinic acid), which can be obtained via hydrolysis of the amide. The mechanism proceeds as follows:

Acyl Azide Formation: 4,6-dimethylpicolinic acid is converted to an acyl chloride, which then reacts with an azide salt (e.g., sodium azide) to form 4,6-dimethylpicolinoyl azide. chemistrysteps.com

Concerted Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement. The 4,6-dimethylpyridyl group migrates from the carbonyl carbon to the adjacent nitrogen atom with the simultaneous loss of nitrogen gas (N₂), a highly stable leaving group. wikipedia.orgnih.gov This directly forms the isocyanate intermediate.

Nucleophilic Trapping: The resulting isocyanate can be trapped with various nucleophiles. Reaction with water leads to hydrolysis and decarboxylation to form the primary amine, similar to the final step of the Hofmann rearrangement. organic-chemistry.org

Radical Reaction Pathways in Picolinamide Chemistry

The pyridine ring of 4,6-Dimethylpicolinamide can participate in radical reactions, offering a pathway for direct C-H functionalization of the heterocyclic core. The Minisci reaction is a powerful method for the homolytic substitution of electron-deficient aromatic compounds, such as pyridine. wikipedia.orgrsc.org

The general mechanism for the Minisci reaction involves three main stages:

Initiation: An alkyl radical is generated from a suitable precursor, such as a carboxylic acid (via oxidative decarboxylation with reagents like AgNO₃ and (NH₄)₂S₂O₈) or an alkyl halide. wikipedia.orgchim.itnih.gov

Propagation: The pyridine ring must be activated by protonation under acidic conditions, which significantly increases its reactivity towards nucleophilic radical attack. The generated alkyl radical then adds to the protonated pyridine ring, typically at the C2 or C4 position, forming a radical cation intermediate. wikipedia.orgchim.it

Termination/Rearomatization: The radical cation intermediate is oxidized by an oxidizing agent (e.g., Ag²⁺ or the persulfate radical), losing a proton to restore aromaticity and yield the final alkylated pyridine product. wikipedia.org

Coordination Chemistry of 4,6 Dimethylpicolinamide As a Ligand

Ligand Design Principles and Donor Atom Characteristics

The efficacy of a molecule as a ligand is predetermined by its structural and electronic properties. In 4,6-Dimethylpicolinamide, these characteristics suggest a strong potential for forming stable metal complexes. The molecule is designed around a pyridine (B92270) ring, substituted with an amide group at the 2-position and two methyl groups at the 4- and 6-positions.

The primary donor atoms in 4,6-Dimethylpicolinamide are the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the amide group. The pyridine nitrogen is a well-established Lewis base, readily donating its lone pair of electrons to a metal center. nih.gov The amide group offers two potential donor sites: the oxygen and the nitrogen. However, coordination typically occurs through the carbonyl oxygen, which is more sterically accessible and possesses a greater partial negative charge, making it a stronger Lewis base than the amide nitrogen. When both the pyridine nitrogen and the amide oxygen bind to the same metal ion, 4,6-Dimethylpicolinamide acts as a bidentate chelating ligand, forming a stable five-membered ring. libretexts.org This mode of binding is common for picolinamide (B142947) and its derivatives. nih.gov

Table 1: Predicted Donor Atom Characteristics of 4,6-Dimethylpicolinamide

| Feature | Description | Predicted Impact on Coordination |

|---|---|---|

| Primary Donor Atoms | Pyridine Nitrogen (Npy), Amide Oxygen (Oamide) | Acts as a bidentate N,O-donor ligand. |

| Chelate Ring Size | Forms a 5-membered ring upon chelation. | High thermodynamic stability due to the chelate effect. |

| Electronic Effects | Electron-donating methyl groups; electron-withdrawing amide group. | Modulates the Lewis basicity of the donor atoms. |

| Steric Effects | Methyl group at the 6-position near the Npy donor. | May influence coordination geometry and limit the size of the coordinated metal ion. nih.gov |

Complexation Behavior with Transition Metal Ions

Based on its N,O-donor set, 4,6-Dimethylpicolinamide is expected to coordinate effectively with a variety of transition metal ions, particularly those that are classified as borderline or hard Lewis acids according to Hard and Soft Acids and Bases (HSAB) theory. This includes first-row transition metals such as manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II).

The formation of a complex involves the displacement of solvent molecules from the metal's coordination sphere by the ligand. For 4,6-Dimethylpicolinamide, this process would lead to the formation of a stable chelate structure. The stoichiometry of the resulting complex (the metal-to-ligand ratio) would depend on the coordination number preference of the metal ion and the steric bulk of the ligand.

For metal ions that favor an octahedral geometry, such as Co(II) and Ni(II), complexes with a 1:2 or 1:3 metal-to-ligand ratio (e.g., [M(L)₂X₂] or [M(L)₃]ⁿ⁺) are plausible, where L represents the 4,6-Dimethylpicolinamide ligand and X is a monodentate ligand like water or a counter-ion. For metal ions like Cu(II), which often exhibit a distorted octahedral or square planar geometry due to the Jahn-Teller effect, a [Cu(L)₂]²⁺ complex is a likely outcome. Metal ions preferring a tetrahedral geometry, such as Zn(II), might form complexes like [Zn(L)₂]²⁺ or [Zn(L)X₂]. The steric hindrance from the methyl groups may prevent the formation of highly crowded complexes, such as a 1:3 complex with larger metal ions. nih.gov

Table 2: Predicted Complexation Behavior with Divalent First-Row Transition Metals

| Metal Ion | Typical Coordination Number | Expected Geometry | Plausible Complex Stoichiometry (L = 4,6-Dimethylpicolinamide) |

|---|---|---|---|

| Mn(II) | 6 | Octahedral | [Mn(L)₂(H₂O)₂]²⁺ |

| Fe(II) | 6 | Octahedral | [Fe(L)₂(H₂O)₂]²⁺ |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | [Co(L)₂]²⁺ or [Co(L)₂(H₂O)₂]²⁺ |

| Ni(II) | 6 | Octahedral | [Ni(L)₂(H₂O)₂]²⁺, [Ni(L)₃]²⁺ |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | [Cu(L)₂]²⁺ |

| Zn(II) | 4 | Tetrahedral | [Zn(L)₂]²⁺ |

Chelation Effects and Thermodynamic Stability of Metal Complexes

One of the most significant aspects of the coordination chemistry of 4,6-Dimethylpicolinamide is the chelate effect. This effect describes the observation that complexes formed by chelating ligands (which bind to a metal through two or more donor atoms) are thermodynamically more stable than complexes with analogous monodentate ligands. libretexts.org The formation of a five-membered chelate ring by 4,6-Dimethylpicolinamide is expected to result in a significant increase in the stability of its metal complexes.

The thermodynamic stability of a complex is quantified by its formation constant (Kf) or its logarithm (log Kf). A higher value indicates greater stability. The chelate effect is primarily driven by a favorable change in entropy (ΔS). When a bidentate ligand like 4,6-Dimethylpicolinamide replaces two monodentate ligands (e.g., water molecules) from a metal's coordination sphere, the total number of independent particles in the solution increases, leading to a positive change in entropy. This favorable entropy change contributes to a more negative Gibbs free energy change (ΔG = ΔH - TΔS), making the complex formation more spontaneous. researchgate.net

For example, the stability of a hypothetical [Ni(4,6-dimethylpicolinamide)₃]²⁺ complex would be many orders of magnitude greater than that of a [Ni(pyridine)₃(acetamide)₃]²⁺ complex, even though the coordinating atoms are similar. This enhanced stability is crucial for applications where the metal ion must remain securely bound to the ligand.

| Complex | Ligand Type | Expected Relative log β value | Reason for Difference |

|---|---|---|---|

| [Ni(L)₃]²⁺ (L = 4,6-Dimethylpicolinamide) | Bidentate (Chelating) | High | Significant entropic stabilization from the chelate effect. libretexts.org |

| [Ni(pyridine)₃(acetamide)₃]²⁺ | Monodentate | Low | No chelate effect; less favorable entropy of formation. |

Influence of Ligand Structure on Coordination Geometry and Stereochemistry

The specific structure of 4,6-Dimethylpicolinamide is expected to exert a strong influence on the geometry and stereochemistry of its metal complexes. The "bite angle"—the Npy-M-Oamide angle within the chelate ring—is constrained by the five-membered ring structure. This angle is typically close to 90 degrees, which is well-suited for octahedral and square planar geometries but may introduce strain in ideal tetrahedral geometries. rsc.org

The most significant structural feature is the methyl group at the 6-position of the pyridine ring. This group is adjacent to the nitrogen donor atom and can create considerable steric hindrance. This steric crowding can have several consequences:

Distortion of Geometry: It can force a distortion from idealized coordination geometries (e.g., causing a square planar complex to pucker).

Limitation of Stoichiometry: It may prevent the coordination of the maximum possible number of ligands, for instance, favoring a 1:2 metal-to-ligand complex over a 1:3 complex.

Influence on Bond Lengths: It can lead to the elongation of the metal-nitrogen bond to relieve steric strain.

Furthermore, the coordination of bidentate ligands like 4,6-Dimethylpicolinamide to an octahedral center can create chiral complexes. For an octahedral complex with three ligands, [M(L)₃]ⁿ⁺, the ligands can arrange themselves in a propeller-like fashion, resulting in two non-superimposable mirror images. These enantiomers are designated as delta (Δ) for a right-handed propeller twist and lambda (Λ) for a left-handed twist. The presence of the methyl groups could potentially influence the diastereomeric ratio if the ligand itself were chiral, or it could play a role in the recognition of chiral substrates by the complex.

Table 4: Summary of Expected Structural Influences on Metal Complexes

| Structural Feature of Ligand | Effect on Coordination Complex |

|---|---|

| Bidentate N,O-Chelation | Formation of stable 5-membered rings; defines the bite angle. |

| Rigid Pyridine Ring | Leads to relatively planar and predictable coordination. |

| Steric Hindrance (6-Methyl Group) | Can cause distortion from ideal geometries and may limit the number of coordinated ligands. nih.gov |

| Overall Ligand Shape | Allows for the formation of chiral [M(L)₃]ⁿ⁺ complexes (Δ and Λ enantiomers). |

Spectroscopic and Chromatographic Characterization of 4,6 Dimethylpicolinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy is a powerful analytical tool utilized to elucidate the molecular structure of a compound by observing the interaction of atomic nuclei with an external magnetic field. For 4,6-Dimethylpicolinamide, both ¹H and ¹³C NMR spectroscopic analyses provide critical information about its chemical environment. The data presented here is inferred from the analysis of a closely related compound, N-(4-Bromophenyl)-4,6-dimethylpicolinamide, as detailed in the supporting information from a study published by The Royal Society of Chemistry. nih.gov

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of 4,6-Dimethylpicolinamide would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups.

Based on the analysis of the aforementioned related compound, the following chemical shifts are anticipated for the core 4,6-Dimethylpicolinamide structure in a deuterated chloroform (B151607) (CDCl₃) solvent:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (C4-CH₃) | ~2.40 | Singlet |

| Methyl Protons (C6-CH₃) | ~2.57 | Singlet |

| Pyridine Ring Proton (H3) | ~7.91 | Singlet |

| Pyridine Ring Proton (H5) | ~7.14 | Singlet |

| Amide Protons (-CONH₂) | Variable | Broad Singlet |

Note: The chemical shift of the amide protons is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in 4,6-Dimethylpicolinamide is expected to produce a distinct signal in the ¹³C NMR spectrum.

The anticipated chemical shifts for the carbon atoms of the 4,6-Dimethylpicolinamide structure, based on data from its N-(4-Bromophenyl) derivative, are as follows: nih.gov

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Methyl Carbon (C4-CH₃) | ~21.1 |

| Methyl Carbon (C6-CH₃) | ~24.1 |

| Pyridine Ring Carbon (C5) | ~120.6 |

| Pyridine Ring Carbon (C3) | ~127.2 |

| Pyridine Ring Carbon (C2) | ~148.8 |

| Pyridine Ring Carbon (C4) | ~149.4 |

| Pyridine Ring Carbon (C6) | ~157.1 |

| Carbonyl Carbon (C=O) | ~162.6 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of a molecule's mass, which can be used to confirm its elemental composition. For the protonated molecule of N-(4-Bromophenyl)-4,6-dimethylpicolinamide ([M+H]⁺), the calculated mass was reported to be 305.0290, with a found value of 305.0319. nih.gov This level of accuracy is crucial for confirming the molecular formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amides. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules ([M+H]⁺) in the positive ion mode. This technique allows for the determination of the molecular weight of 4,6-Dimethylpicolinamide. Further fragmentation of the parent ion (tandem MS or MS/MS) can be induced to provide structural information.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like 4,6-Dimethylpicolinamide, chromatographic methods are essential for assessing its purity and for its isolation from reaction mixtures.

Commonly employed chromatographic techniques for compounds of this nature include:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. For 4,6-Dimethylpicolinamide, a suitable mobile phase would likely consist of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) on a silica (B1680970) gel stationary phase.

Column Chromatography: This technique is used for the purification of larger quantities of the compound. The principles are similar to TLC, where a solvent gradient is often used to elute the desired compound from a column packed with a stationary phase (e.g., silica gel).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of compounds. For 4,6-Dimethylpicolinamide, a reversed-phase HPLC method would likely be effective. This would involve a nonpolar stationary phase (such as C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The selection of the specific chromatographic conditions, including the choice of stationary and mobile phases, would be optimized to achieve the best separation and resolution for 4,6-Dimethylpicolinamide from any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of 4,6-Dimethylpicolinamide. In published research, reversed-phase HPLC has been effectively utilized to assess the purity of the compound and its derivatives. nih.govacs.org The method typically employs a C18 stationary phase, which separates compounds based on their hydrophobicity.

Detailed research findings indicate the use of a system such as the Agilent 1200 Series equipped with a Diode-Array Detector (DAD) for spectral analysis across a range of wavelengths. acs.orgbiorxiv.org The separation is achieved using a gradient elution, where the mobile phase composition is varied over time to ensure efficient separation of the target compound from any impurities or starting materials. acs.org The mobile phase generally consists of an aqueous solvent with a small percentage of acid, like formic acid, and an organic solvent, such as acetonitrile. acs.orgbiorxiv.org This methodology has been successful in confirming the purity of final products in synthetic chemistry workflows. nih.govacs.org

Table 1: HPLC Method Parameters for Analysis of 4,6-Dimethylpicolinamide Derivatives

| Parameter | Description |

|---|---|

| System | Agilent 1200 Series acs.org |

| Detector | Diode-Array Detector (DAD) acs.org |

| Column | Zorbax 300SB-C18 (2.1 × 150 mm, 5 µm) acs.orgbiorxiv.org |

| Mobile Phase A | Water with 0.1% formic acid acs.orgbiorxiv.org |

| Mobile Phase B | Acetonitrile with 0.1% formic acid acs.orgbiorxiv.org |

| Flow Rate | 0.4 mL/min acs.orgbiorxiv.org |

| Gradient Program | 1% B (0–1 min), 1–99% B (1–4 min), 99% B (4–8 min) acs.orgbiorxiv.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography is an evolution of HPLC that utilizes smaller stationary phase particles (typically under 2 µm), resulting in higher resolution, increased sensitivity, and faster analysis times. For the analysis of 4,6-Dimethylpicolinamide and related compounds, UPLC provides a powerful tool for rapid purity assessment. nih.gov

The methodology documented in scientific literature employs systems like the Waters Acquity I-Class UPLC with a Photodiode Array (PDA) detector. nih.govacs.org A sub-2 µm particle column, such as an Acquity UPLC BEH C18, is used for the separation. acs.orgbiorxiv.org Similar to the HPLC method, a gradient elution with a water/acetonitrile mobile phase containing formic acid is employed, but at a higher flow rate, which significantly reduces the run time. nih.govacs.org

Table 2: UPLC Method Parameters for Analysis of 4,6-Dimethylpicolinamide Derivatives

| Parameter | Description |

|---|---|

| System | Waters Acquity I-Class acs.org |

| Detector | Photodiode Array (PDA) acs.org |

| Column | Acquity UPLC BEH C18 (2.1 × 30 mm, 1.7 µm) acs.orgbiorxiv.org |

| Mobile Phase A | Water with 3% acetonitrile and 0.1% formic acid acs.orgbiorxiv.org |

| Mobile Phase B | Acetonitrile with 0.1% formic acid acs.orgbiorxiv.org |

| Flow Rate | 0.8 mL/min acs.orgbiorxiv.org |

| Gradient Program | 1–99% B (1–1.5 min), 99–1% B (1.5–2.5 min) acs.orgbiorxiv.org |

Advanced Spectroscopic Methods

While specific experimental spectra for 4,6-Dimethylpicolinamide are not widely available in the searched literature, the expected spectroscopic features can be predicted based on its molecular structure and the principles of each technique.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a highly effective tool for identifying the functional groups present in a compound. For 4,6-Dimethylpicolinamide, the IR spectrum would be expected to show several characteristic absorption bands.

The primary amide group would produce a strong C=O stretching band, typically in the region of 1680-1630 cm⁻¹. The N-H bonds of the primary amide would give rise to two distinct stretching vibrations in the 3400-3100 cm⁻¹ range (one for asymmetric and one for symmetric stretching). An N-H bending vibration would also be expected around 1650-1580 cm⁻¹. The C-N bond of the amide would exhibit a stretching band between 1400-1200 cm⁻¹.

The substituted pyridine ring would show characteristic C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear in the 900-690 cm⁻¹ range, providing information about the substitution pattern of the ring. The methyl (CH₃) groups would be identified by their symmetric and asymmetric C-H stretching bands around 2960 cm⁻¹ and 2870 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Bands for 4,6-Dimethylpicolinamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (–CONH₂) | N-H Stretch (asymmetric & symmetric) | 3400–3100 |

| Amide (–CONH₂) | C=O Stretch (Amide I band) | 1680–1630 |

| Amide (–CONH₂) | N-H Bend (Amide II band) | 1650–1580 |

| Amide (–CONH₂) | C-N Stretch | 1400–1200 |

| Pyridine Ring | C=C and C=N Stretch | 1600–1450 |

| Aromatic C-H | C-H Stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as 4,6-Dimethylpicolinamide, absorb light in the UV-Vis region. The pyridine ring and the amide carbonyl group are the primary chromophores in this molecule.

The UV-Vis spectrum would be expected to display absorptions corresponding to π → π* transitions associated with the aromatic pyridine ring system. These typically occur at shorter wavelengths (below 300 nm) and have high molar absorptivity. Additionally, the presence of the nitrogen heteroatom and the carbonyl group allows for n → π* transitions, which involve the promotion of a non-bonding electron to an anti-bonding π* orbital. These transitions are generally weaker and appear at longer wavelengths compared to the π → π* transitions. The exact position and intensity of these absorption maxima (λmax) would be influenced by the solvent used for the analysis due to solvatochromic effects.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are highly surface-sensitive techniques used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. These methods are not typically used for the routine characterization of a bulk, pure chemical compound like 4,6-Dimethylpicolinamide but are invaluable for analyzing its presence and state on surfaces, in thin films, or within composite materials.

For a sample of 4,6-Dimethylpicolinamide, XPS analysis would provide a survey spectrum identifying the core elements: carbon (C), nitrogen (N), and oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s peaks would reveal information about their chemical environments. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbon in the methyl groups, the aromatic ring, and the carbonyl group. The N 1s spectrum could differentiate the nitrogen in the pyridine ring from the amide nitrogen.

AES, which uses an electron beam to excite the sample, also provides elemental information with very high spatial resolution. It is particularly useful for creating elemental maps of a surface. For a sample containing 4,6-Dimethylpicolinamide, AES could map the distribution of carbon, nitrogen, and oxygen on the surface, making it a powerful tool for studying the homogeneity of coatings or the presence of contaminants.

Computational and Theoretical Investigations of 4,6 Dimethylpicolinamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. While specific DFT studies on 4,6-Dimethylpicolinamide are not widely available in public literature, extensive research on related picolinamide (B142947) and dimethyl pyrimidine (B1678525) structures provides a strong basis for understanding its characteristics. dntb.gov.uanih.gov

DFT calculations typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. researchgate.net For a related compound, N-(4-hydroxyphenyl)picolinamide (4-HPP), calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine its optimized structure, which serves as the foundation for all subsequent property calculations. researchgate.net

Key electronic properties derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com These maps illustrate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), offering insights into intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, which are key to its stability. researchgate.netijcce.ac.ir

For instance, in studies of 2-amino-4,6-dimethyl pyrimidine, a structurally similar compound, DFT calculations have been used to perform complete vibrational assignments (FTIR and FT-Raman spectra) and determine thermodynamic properties. nih.gov Such computational approaches provide a robust framework for predicting the electronic structure and reactivity of 4,6-Dimethylpicolinamide.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.67 eV |

| Energy Gap (ΔE) | 4.78 eV |

| Dipole Moment | 3.58 Debye |

| Electronegativity (χ) | 4.06 eV |

| Chemical Hardness (η) | 2.39 eV |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the structural features of a molecule (described by molecular descriptors) and its physicochemical properties.

QSPR models are built upon a diverse set of molecular descriptors that quantify various aspects of a molecule's structure. These can be categorized as:

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices (e.g., Randic index) and shape indices (e.g., Balaban index). jocpr.commedchemexpress.com

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (like DFT), these include total energy, HOMO/LUMO energies, dipole moment, and solvent-accessible surface area (SASA). jocpr.com

Physicochemical Descriptors: These relate to properties like the logarithm of the partition coefficient (LogP), which measures lipophilicity, and molar refractivity. jocpr.com

By employing statistical methods like multilinear regression (MLR), these descriptors are correlated with experimental properties to generate a predictive model. jocpr.com For example, QSAR (a subset of QSPR focused on biological activity) studies on benzenesulfonamide (B165840) inhibitors have successfully used the Balaban index to predict their inhibitory action. medchemexpress.com

A significant application of QSPR is in the design of specialized molecules like ionophores for use in chemical sensors, such as ion-selective electrodes. Picolinamide derivatives, due to their coordination capabilities, are potential candidates for such applications. QSPR modeling can accelerate the development of these sensors by predicting the performance of novel ligands before they are synthesized. researchgate.net

In this context, QSPR models can predict properties like the stability constant of the ionophore-ion complex or the potentiometric selectivity of the resulting sensor. researchgate.net For instance, research on modified diphenylphosphoryl acetamide (B32628) ionophores has explored the use of QSPR to predict the potentiometric sensitivity of membrane sensors. researchgate.net By identifying the key molecular descriptors that govern selectivity and sensitivity, researchers can computationally screen virtual libraries of picolinamide-based compounds to identify the most promising candidates for development as ionophores in new sensing technologies.

In Silico Design and Prediction of Picolinamide-based Compounds

In silico (computational) methods are integral to modern drug discovery and materials science, enabling the rational design and virtual screening of novel compounds. escholarship.org The picolinamide scaffold has been the subject of numerous in silico design studies aimed at developing new therapeutic agents. nih.govtandfonline.commdpi.com

A primary tool in this area is molecular docking , a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a picolinamide derivative) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method helps to elucidate the binding mode and estimate the binding affinity.

For example, several studies have designed and synthesized novel picolinamide and nicotinamide (B372718) derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govtandfonline.commdpi.com In these studies, molecular docking was used to predict how the designed compounds would interact with the ATP-binding site of the VEGFR-2 kinase domain. The results of these docking studies, often expressed as a binding energy or score, help to rationalize the observed biological activity and guide the design of more potent inhibitors. tandfonline.commdpi.com Compounds showing favorable interactions, such as hydrogen bonding with key amino acid residues like Cys919 in the hinge region of VEGFR-2, are prioritized for synthesis and further testing. mdpi.com

| Compound ID | Target | Docking Binding Energy (kcal/mol) | In Vitro IC₅₀ |

|---|---|---|---|

| Picolinamide Derivative 7h | VEGFR-2 | Not Reported | 87 nM |

| Picolinamide Derivative 9a | VEGFR-2 | Not Reported | 27 nM |

| Nicotinamide Derivative 7 | VEGFR-2 | -20.57 | 88.61 nM |

| Nicotinamide Derivative 8 | VEGFR-2 | -19.95 | 77.02 nM |

Molecular Dynamics and Mechanistic Simulation Studies

Molecular Dynamics (MD) simulations provide a powerful means of studying the time-dependent behavior of molecular systems. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a "computational microscope" to observe molecular interactions, conformational changes, and other dynamic processes. nih.govdovepress.com

In the context of picolinamide-based compounds, MD simulations are often used to refine the results of molecular docking. While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of the ligand-receptor complex in a more realistic, dynamic environment that includes solvent molecules. tandfonline.commdpi.com By running simulations for nanoseconds or longer, researchers can observe whether the key interactions predicted by docking are maintained over time. researchgate.net Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to quantify the stability of the complex and the flexibility of its components. researchgate.net

Furthermore, advanced simulation techniques like quantum mechanics/molecular mechanics (QM/MM) can be employed to study reaction mechanisms in detail. In a QM/MM simulation, the chemically active region of a system (e.g., the ligand and the enzyme active site) is treated with a high-level quantum mechanics method, while the rest of the system is treated with a more computationally efficient molecular mechanics force field. This approach could be used to investigate the mechanism of action of a picolinamide-based covalent inhibitor or to study enzymatic reactions involving picolinamide-like substrates.

Advanced Applications in Chemical Science and Materials Research

Catalytic Applications of 4,6-Dimethylpicolinamide-Derived Complexes

Complexes derived from picolinamide (B142947) scaffolds are instrumental in modern catalysis, serving as ligands that can precisely control the reactivity of a metal center. The methyl groups at the 4- and 6-positions can influence the steric and electronic environment of the metal, offering a pathway to fine-tune catalytic activity and selectivity.

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, picolinamide derivatives have emerged as powerful directing groups for transition-metal-catalyzed C-H functionalization. The picolinamide moiety coordinates to a metal catalyst, such as palladium (Pd) or nickel (Ni), and positions it in close proximity to a specific C-H bond within the substrate molecule. This directed approach enables the selective activation and transformation of otherwise unreactive C-H bonds into more complex functional groups.

The bidentate chelation provided by the picolinamide group is crucial for forming stable metallacyclic intermediates, which is a key step in these catalytic cycles. acs.orgnih.gov This strategy has been successfully applied in a range of transformations, including:

C-H Arylation and Alkylation: Palladium-catalyzed C-H arylation and alkylation of iron and cobalt sandwich compounds have been achieved using a picolinamide directing group, with yields reaching up to 87%. acs.org

C-H Cyanation: Copper-catalyzed cyanation of naphthalene (B1677914) derivatives utilizes the picolinamide group to direct the introduction of a cyano group at the C8 position. researchgate.net

C-H Trifluoromethylation: A nickel(II)-catalyzed C-H bond trifluoromethylation of arylamines has been established in water, showcasing the versatility of the picolinamide directing group in greener solvent systems. researchgate.net

An efficient protocol has been developed for the cleavage of the picolinamide directing group after the desired transformation is complete. This involves activating the amide with a Boc group, followed by a nickel-catalyzed esterification, which regenerates the amine and allows for the recovery of the directing group as ethyl 2-picolinate. acs.org This recyclability is a significant advantage for sustainable chemical synthesis. researchgate.netacs.org

Table 1: Examples of Picolinamide-Directed Homogeneous Catalysis

Reaction Type Metal Catalyst Key Feature Reference C–H Arylation of Ferrocene Pd(OAc)₂ Efficient functionalization of metal sandwich compounds. nih.gov C8−H Cyanation of Naphthalene Cu(TFA)₂ Directed cyanation using benzoyl cyanide as the cyano source. acs.org C–H Trifluoromethylation Nickel(II) Site-selective functionalization performed in water. acs.org γ-C-H Arylation of Amines Pd(II) Site-selective functionalization of unnatural amino acids.

For applications in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, picolinamide-based ligands can be used to construct solid-state materials like coordination polymers or metal-organic frameworks (MOFs). researchgate.netnih.govdrpress.org These materials immobilize the active metal centers within a rigid, porous structure, which facilitates catalyst separation and recycling.

The design of such catalysts involves the self-assembly of metal ions and picolinamide-based organic linkers. For example, two zinc(II) coordination polymers have been synthesized using N,N'-bis(pyridylformyl)imidazolidine-2-thione ligands, which contain picolinamide units. researchgate.net These self-assembled into a two-dimensional coordination polymer and a one-dimensional chain structure, respectively. researchgate.net The defined structure and porosity of such materials are critical for their function as heterogeneous catalysts, where the framework can provide size and shape selectivity for substrates. researchgate.net While the catalytic activities of these specific zinc polymers were not detailed, their synthesis demonstrates the principle of using picolinamide building blocks for creating extended, solid-state structures suitable for heterogeneous catalyst design. researchgate.net

Material Science Applications of Picolinamide Compounds

The ability of picolinamides to coordinate with metal ions is also exploited in materials science to create novel functional materials with tailored electronic, optical, or magnetic properties.

Picolinamides are excellent precursors for coordination polymers and metal-organic frameworks (MOFs). nih.govdrpress.org These materials are constructed from metal ions or clusters linked by organic ligands, forming extended one-, two-, or three-dimensional networks. The structure of the resulting framework, and thus its properties, can be tuned by carefully selecting the metal ion and the organic linker.

Picolinamide-based ligands can function as the organic linkers, with the pyridine (B92270) and amide groups coordinating to metal centers to drive the self-assembly process. researchgate.net This approach has been used to synthesize cobalt(II) and zinc(II) coordination polymers. researchgate.net MOFs built with luminescent metal ions or organic linkers can be used for chemical sensing applications. nih.govrsc.org The porous nature of these materials allows guest molecules to enter the framework and interact with the active sites, leading to a detectable change in luminescence. rsc.org

The integration of picolinamide functionalities into polymers and biomaterials is an area of growing interest. The amide functional group is a common linkage in both natural and synthetic polymers, such as polyamides and poly(amino acids). researchgate.netnih.gov By incorporating picolinamide units into a polymer backbone or as side chains, new materials with specific capabilities can be designed.

Such functionalized polymers could be used for:

Metal Sequestration: The chelating properties of the picolinamide moiety could be used to create polymers that can selectively bind and remove heavy metal ions from contaminated water.

Biomaterial Functionalization: Grafting picolinamide-containing molecules onto the surface of biomaterials could enhance their biocompatibility or impart specific biological activities. mdpi.com For instance, given the known antimicrobial properties of some picolinamides, their integration could lead to materials that resist biofilm formation. nih.govscialert.net

Stimuli-Responsive Materials: Polyamides containing disulfide bonds in their backbone have been shown to be degradable in response to reducing agents, light, or enzymes. nih.gov Integrating metal-coordinating picolinamide units could add another layer of responsiveness, where the material's properties could be altered by the presence or absence of specific metal ions.

Mechanistic Biological Interaction Studies

Picolinamide and its derivatives have been identified as having significant biological activity, including antifungal, antibacterial, and antitumor properties. Mechanistic studies have been crucial in understanding how these molecules interact with biological systems at a molecular level.

A key study identified the molecular target of antifungal picolinamides in the yeast Saccharomyces cerevisiae. nih.gov Through chemogenomic profiling and biochemical assays, the sole essential target was identified as Sec14p, which is the major phosphatidylinositol/phosphatidylcholine transfer protein. nih.govnih.gov The mechanism of action involves the picolinamide compound binding within the lipid-binding pocket of the Sec14p protein. nih.gov The determination of the X-ray co-crystal structure of a Sec14p-picolinamide complex confirmed this binding mode and provided a structural basis for understanding the observed structure-activity relationships, paving the way for rational design of new antifungal agents. nih.govnih.gov

In the context of cancer research, novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their antitumor activity. nih.gov One promising compound, 6p , was found to selectively inhibit Aurora-B kinase, a protein that plays a critical role in cell division and is often overexpressed in human tumors. nih.gov This inhibition provides a potential mechanism for its broad-spectrum antiproliferative effects on various cancer cell lines. nih.gov

Table 2: Kinase Inhibition Profile of Compound 6p at 10 μM

Kinase % Inhibition Reference Aurora-A 21% researchgate.net Aurora-B 87% researchgate.net CDK2/cyclin A 13% researchgate.net VEGFR-2 25% researchgate.net c-Met 31% researchgate.net RON 42% researchgate.net

Furthermore, the picolinamide scaffold has been optimized for selective antibacterial activity against Clostridioides difficile, a bacterium that can cause severe intestinal infections. nih.gov By modifying the substitution pattern on the picolinamide ring, researchers developed compounds with over 1000-fold greater selectivity for C. difficile compared to other bacteria like MRSA. nih.gov This high selectivity is crucial for developing antibiotics that can target a specific pathogen without harming the beneficial bacteria of the gut microbiota. nih.gov

Receptor Binding and Antagonism Mechanisms (e.g., κ-Opioid Receptor)

The picolinamide scaffold has been identified as a promising structure in the design of novel receptor antagonists, including for the κ-opioid receptor (KOR). The KOR is a G protein-coupled receptor (GPCR) involved in pain, addiction, and mood regulation. Pharmacological blockade of KOR is a significant area of research for developing treatments for opioid use disorder by potentially reducing withdrawal symptoms and modulating reward responses. nih.govacs.org

In the quest for new, potent, and selective KOR antagonists, researchers have employed advanced computational methods, such as de novo design using generative deep-learning frameworks. These approaches aim to create novel molecular structures that can effectively bind to and block the receptor. One such study designed and synthesized several compounds, including the closely related N,N-dimethylpicolinamide (also referred to as FJRL-29), to assess their binding affinity for the KOR. nih.govacs.orgbiorxiv.org

The binding affinity is a measure of how tightly a ligand (in this case, the picolinamide derivative) binds to a receptor. It is often expressed as the inhibition constant (Kᵢ), with lower values indicating a stronger binding affinity. In competitive radioligand binding assays using membranes from HEK293 cells expressing the KOR, N,N-dimethylpicolinamide was found to bind to the receptor, although with a relatively low affinity. acs.org This research indicates that while the dimethylpicolinamide structure can interact with the KOR binding pocket, further structural modifications would be necessary to achieve the high affinity required for a potent antagonist. nih.govacs.org

| Compound Name | Receptor Target | Binding Affinity (Kᵢ) | Assay Type |

| N,N-dimethylpicolinamide (FJRL-29) | κ-Opioid Receptor (KOR) | > 10 μM | Radioligand Binding Assay |

This table presents the binding affinity of N,N-dimethylpicolinamide for the κ-Opioid Receptor as determined by in vitro assays.

Receptor Activation Mechanisms (e.g., Umami Receptors)

Derivatives of dimethylpicolinamide have been investigated for their ability to activate taste receptors, specifically the umami receptor. The umami, or savory, taste is mediated by a heterodimeric G protein-coupled receptor composed of two subunits, T1R1 and T1R3. google.com This receptor is activated by L-glutamate, and its response can be significantly enhanced by 5'-ribonucleotides. The discovery of compounds that can activate or positively modulate this receptor is of great interest to the food and flavor industry. google.comgoogle.com

Research into novel flavor modifiers has identified certain amide compounds, including picolinamide derivatives, as agonists of the T1R1/T1R3 receptor. google.com An agonist is a molecule that binds to a receptor and activates it, producing a biological response. In this context, activation of the umami receptor leads to the perception of a savory taste.

Specifically, the compound N-(heptan-4-yl)-5,6-dimethylpicolinamide was synthesized and evaluated for its activity on the human T1R1/hT1R3 umami receptor expressed in a HEK293 cell line. google.comgoogle.comgoogleapis.com The potency of this activation was quantified by determining its half-maximal effective concentration (EC₅₀), which is the concentration of the compound that provokes a response halfway between the baseline and maximum response. The results demonstrated that this dimethylpicolinamide derivative can function as an agonist for the umami receptor. google.comgoogleapis.com

| Compound Name | Receptor Target | Activity | Potency (EC₅₀) |

| N-(heptan-4-yl)-5,6-dimethylpicolinamide | Umami Receptor (hT1R1/hT1R3) | Agonist | 7.6 μM |

This table details the activation potency of a specific dimethylpicolinamide derivative on the human umami taste receptor.

Development of Chemical Sensors and Ionophores

The picolinamide chemical structure is a versatile building block utilized in the development of advanced chemical sensors and ionophores. An ionophore is a chemical species that reversibly binds ions and can transport them across a lipid membrane, a critical function in the design of ion-selective electrodes and optical sensors (optodes). The nitrogen and oxygen atoms within the picolinamide group can act as donor atoms for coordinating with metal cations, making them suitable candidates for selective ion recognition.

Research has explored the use of various picolinamide derivatives as the active component in sensor membranes. For instance, diamides of dipicolinic acid, which feature related structural motifs, have been investigated as membrane-active compounds in plasticized polymeric membranes for potentiometric sensors. researchgate.net Potentiometric sensors measure the electrical potential difference that arises from the selective binding of a target ion to the ionophore within the membrane.

Furthermore, metal complexes involving dimethylpicolinamide structures have been incorporated into biosensors. One example is the use of an osmium complex containing a bis[(4-dimethylamino)dimethylpicolinamide)] ligand in the creation of a glucose biosensor. researchgate.net In this application, the picolinamide-containing complex acts as part of the redox mediation system that facilitates electron transfer from the enzyme to the electrode surface. These examples highlight the utility of the dimethylpicolinamide framework in designing the molecular recognition and signal transduction components of chemical sensors for a range of target analytes, from simple ions to complex biomolecules. researchgate.netresearchgate.net

Future Perspectives and Unexplored Research Avenues

Innovations in Picolinamide (B142947) Synthetic Methodologies

The synthesis of picolinamide and its derivatives has traditionally relied on the amidation of the corresponding picolinic acid. However, recent advancements are paving the way for more efficient, scalable, and environmentally benign synthetic routes. Future research on 4,6-Dimethylpicolinamide could leverage these innovative methodologies.

One promising approach involves the use of palladium-N-heterocyclic carbene (Pd-NHC) catalysts for cross-coupling reactions. A facile and eco-friendly method has been developed for synthesizing fluorophenylpyrazole-picolinamide derivatives in high yields through such a catalytic system. tandfonline.com This strategy represents a cost-effective and practical process that could be adapted for the synthesis of novel 4,6-Dimethylpicolinamide derivatives. tandfonline.com Similarly, copper-catalyzed C(sp³)-H/N-H cross-dehydrogenative coupling has been shown to be an effective method for C-N bond formation between toluene (B28343) derivatives and picolinamides, demonstrating broad substrate scope and functional group compatibility. researchgate.net

Furthermore, process innovations for producing picolinamide fungicides involve coupling a 4-methoxy-3-acyloxypicolinic acid with specific amino-L-alaninate esters. google.com Exploring analogous routes starting from 4,6-dimethylpicolinic acid could open new pathways to complex derivatives. Microwave-assisted synthesis has also been demonstrated as a rapid and efficient method, as seen in the synthesis of N-(4-methoxyphenyl)picolinamide from picolinic acid and p-anisidine. nih.gov These emerging synthetic strategies offer significant potential for creating libraries of 4,6-Dimethylpicolinamide derivatives for screening in various applications.

Table 1: Comparison of Modern Synthetic Methods for Picolinamide Derivatives

| Synthetic Method | Catalyst/Reagents | Key Advantages | Potential for 4,6-Dimethylpicolinamide | Source |

|---|---|---|---|---|

| Pd-NHC Cross-Coupling | In-situ formed Pd-NHCs | High yields, cost-effective, eco-friendly, scalable. tandfonline.com | Synthesis of complex aryl- or heteroaryl-substituted derivatives. | tandfonline.com |

| Copper-Catalyzed C-N Coupling | Copper catalyst, Dicumyl peroxide | Direct C-H functionalization, broad substrate scope. researchgate.net | Late-stage functionalization and creation of complex bioactive molecules. | researchgate.net |

| Microwave-Assisted Synthesis | Orthoboric acid | Rapid reaction times, high efficiency. nih.gov | Quick generation of amide derivatives for screening. | nih.gov |

Emerging Spectroscopic and Computational Techniques for Picolinamide Analysis

The structural elucidation and property analysis of picolinamides are being transformed by the advent of sophisticated analytical techniques. While traditional methods like FT-IR and NMR remain fundamental, emerging trends promise deeper insights into the molecular architecture and behavior of compounds like 4,6-Dimethylpicolinamide. rroij.comresearchgate.net

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer enhanced separation and identification capabilities, which are crucial for analyzing complex reaction mixtures or metabolic products of picolinamide derivatives. rroij.com Advanced spectroscopic methods like Raman microscopy provide spatially resolved molecular fingerprinting, enabling detailed analysis of solid-state forms and composite materials. rroij.commdpi.com Terahertz spectroscopy is another cutting-edge technique that can probe low-frequency vibrational modes, offering unique information on crystal lattice structures and intermolecular interactions. rroij.com